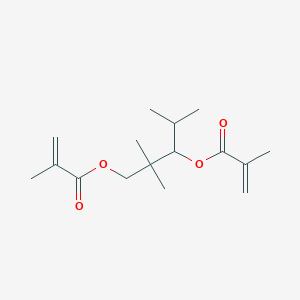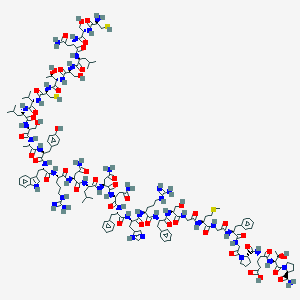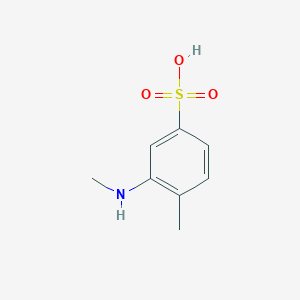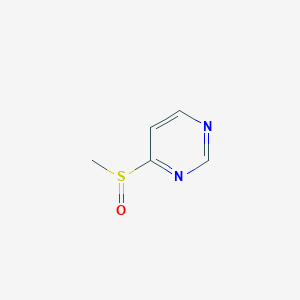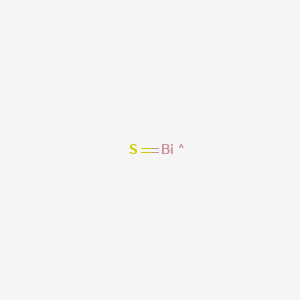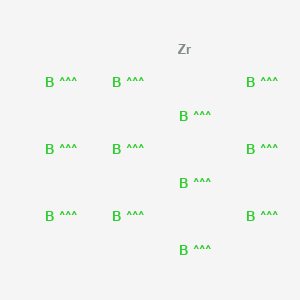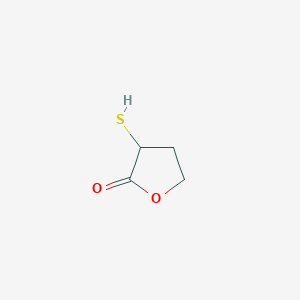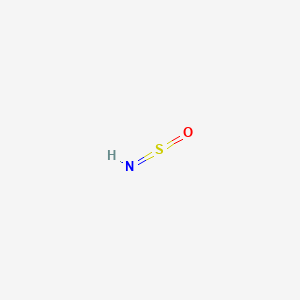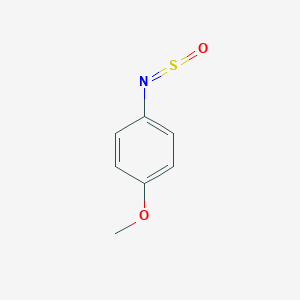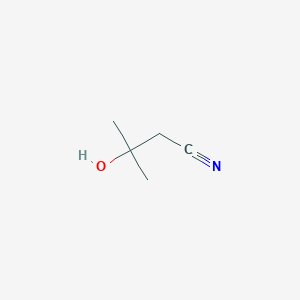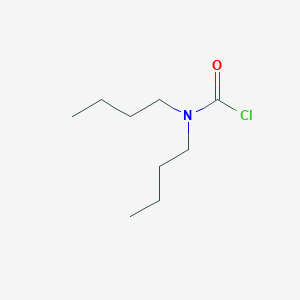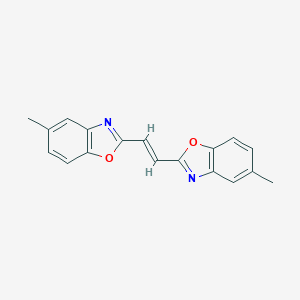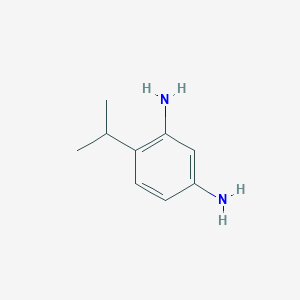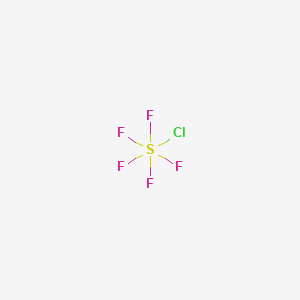
Sulfur chloride pentafluoride
Overview
Description
Sulfur chloride pentafluoride is an inorganic compound with the chemical formula SF5Cl. It exists as a colorless gas at room temperature and is highly toxic. The compound adopts an octahedral geometry with C4v symmetry and is the only commercially available reagent for adding the pentafluorosulfide (–SF5) group to organic compounds .
Mechanism of Action
Target of Action
Sulfur chloride pentafluoride (SF5Cl) is an inorganic compound that primarily targets organic compounds .
Mode of Action
SF5Cl is highly reactive and toxic . It interacts with its targets, particularly organic compounds, through a process known as free-radical addition . For instance, under free-radical conditions, SF5Cl adds across double bonds. A reaction occurs with propene as follows :
CH3CH=CH2+SF5Cl→CH3CHClCH2SF5CH_3CH=CH_2 + SF_5Cl \rightarrow CH_3CHClCH_2SF_5 CH3CH=CH2+SF5Cl→CH3CHClCH2SF5
This addition reaction is catalyzed by (CH3CH2)3B at around −30 °C .
Pharmacokinetics
Given its high reactivity and toxicity , it is likely that its bioavailability and pharmacokinetic profile would be significantly influenced by these properties.
Result of Action
The primary result of SF5Cl’s action is the addition of the – SF5 group to organic compounds . This can significantly alter the chemical properties of the target compounds, potentially leading to changes in their reactivity, stability, and interactions with other molecules.
Action Environment
The action of SF5Cl can be influenced by various environmental factors. For instance, its reactivity can be enhanced under free-radical conditions . Additionally, the temperature of the environment can also impact its reactivity, as evidenced by the catalysis of the addition reaction at around −30 °C .
Preparation Methods
Sulfur chloride pentafluoride can be synthesized by several routes, starting from two lower sulfur fluorides, sulfur tetrafluoride and disulfur decafluoride. The primary synthetic routes include:
- :
Reaction of sulfur tetrafluoride with chlorine and cesium fluoride: SF4+Cl2+CsF→SF5Cl+CsCl
:Reaction of chlorine monofluoride with sulfur tetrafluoride: ClF+SF4→SF5Cl
:Reaction of disulfur decafluoride with chlorine: S2F10+Cl2→2SF5Cl
These reactions are typically carried out at ambient temperatures and normal atmospheric pressure .
Chemical Reactions Analysis
Sulfur chloride pentafluoride undergoes various types of chemical reactions, including:
- Under free-radical conditions, this compound adds across double bonds. For example, with propene:
Addition Reactions: CH3CH=CH2+SF5Cl→CH3CHClCH2SF5
This reaction is catalyzed by triethylborane at around −30°C .Scientific Research Applications
Sulfur chloride pentafluoride has several scientific research applications:
Biology and Medicine: While specific applications in biology and medicine are limited, the compound’s ability to introduce fluorine atoms into organic molecules can be useful in drug design and development.
Comparison with Similar Compounds
Sulfur chloride pentafluoride can be compared with other sulfur halides and fluorides:
Sulfur hexafluoride (SF6): Unlike this compound, sulfur hexafluoride is inert and non-toxic. .
Sulfur bromide pentafluoride (SF5Br): This compound is similar to this compound and is used in similar addition reactions.
Disulfur decafluoride (S2F10): This compound is formed by the reduction of this compound and is highly toxic.
This compound’s unique reactivity and ability to introduce the pentafluorosulfide group make it a valuable reagent in various chemical syntheses.
Properties
IUPAC Name |
chloro(pentafluoro)-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClF5S/c1-7(2,3,4,5)6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYNTTDHMKSMFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
FS(F)(F)(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClF5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60160316 | |
| Record name | Sulfur chloride pentafluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60160316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13780-57-9 | |
| Record name | Sulfur chloride fluoride (SClF5), (OC-6-22)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13780-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfur chloride pentafluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013780579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfur chloride pentafluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60160316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulphur chloride pentafluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.014 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sulfur chloride pentafluoride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T36C2GHD3T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the molecular structure of sulfur chloride pentafluoride and are there any studies combining different analytical techniques to determine its structure?
A1: this compound exhibits a unique structure. [] A combined electron diffraction and microwave spectroscopy study revealed that SF5Cl adopts a square pyramidal structure. This means it has a central sulfur atom bonded to five fluorine atoms arranged in a square pyramid, with a chlorine atom occupying the remaining apical position. You can find more details about this study here: .
Q2: Has any research investigated the vibrational properties of this compound?
A2: Yes, the mean amplitudes of vibration for this compound have been studied. [] This research provides valuable insights into the molecule's vibrational behavior and its structural properties. You can access the research here: .
Q3: Are there any known studies on the thermal decomposition of this compound?
A3: Researchers have investigated the equilibrium decomposition of this compound using shock tube techniques. [] This research explored the compound's behavior at high temperatures and provided valuable data on its decomposition pathways. You can find the details of the study here: .
Q4: Has this compound been explored for its use in synthesizing other compounds?
A4: Yes, this compound has shown potential as a building block in organic synthesis. [] Researchers have explored its use in creating organic compounds containing the pentafluorothio group, which can have unique properties and applications. Find out more about this area of research here: .
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[5-(5-Formylthiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde](/img/structure/B77323.png)
